molecular formula C7H5BrO2S B014993 2-Bromo-4-mercaptobenzoic acid CAS No. 7041-50-1

2-Bromo-4-mercaptobenzoic acid

Cat. No.: B014993
CAS No.: 7041-50-1
M. Wt: 233.08 g/mol
InChI Key: VGINVQDGXYNJMW-UHFFFAOYSA-N
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Description

2-Bromo-4-mercaptobenzoic acid (CAS 7041-50-1) is a versatile aromatic building block of significant interest in advanced chemical synthesis and drug discovery. Its molecular structure, incorporating both a bromo substituent and a mercapto (thiol) group on a benzoic acid backbone, provides distinct reactivity for constructing complex molecules. Key Chemical Properties: • Molecular Formula: C₇H₅BrO₂S • Molecular Weight: 233.08 g/mol • Melting Point: 180-182 °C • Appearance: Off-White to Pale Yellow Solid • Physical Form: Crystalline solid • Solubility: Slightly soluble in DMSO and Ethyl Acetate Research Applications: This compound is primarily valued as a key intermediate in organic and medicinal chemistry. The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the formation of new carbon-carbon bonds. The mercapto group can participate in thiol-ene "click" chemistry or form disulfide bridges, which is useful for developing materials or studying biomolecular interactions. Researchers utilize this bifunctional reagent in the synthesis of more complex structures for pharmaceutical targets and in developing novel ligands for catalysis. Handling and Storage: This compound is air-sensitive. For long-term stability, store in a sealed container under an inert atmosphere at -20°C. Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGINVQDGXYNJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407786
Record name 2-BROMO-4-MERCAPTOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7041-50-1
Record name 2-BROMO-4-MERCAPTOBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Thio Reaction

Starting Material : 2-Bromo-6-chlorobenzoic acid or its nitrile derivative.
Reagents : Sodium sulfide (Na₂S·9H₂O) in polar aprotic solvents (e.g., DMSO, NMP).
Conditions :

  • Solvent-to-substrate ratio: 4:1–6:1 (w/w).

  • Temperature: 70–75°C under reduced pressure to remove water.

  • Reaction Time: 1.5–2 hours.

Mechanism : The chloride at position 6 is displaced by a sulfide ion (S²⁻), forming 2-bromo-6-sulfanylbenzoic acid.

Step 2: Hydrolysis

Reagents : Aqueous NaOH or KOH (15–25% w/v).
Conditions :

  • Temperature: 150°C in a pressurized reactor.

  • Reaction Time: 10–12 hours.

  • Workup: Acidification to pH 3–4 precipitates the product, which is extracted with chloroform or dichloromethane.

Yield : 85–88% over two steps.

Table 1: Optimization of Thio Substitution Parameters

ParameterOptimal RangeImpact on Yield
SolventDMSOMaximizes S²⁻ solubility
Na₂S·9H₂O Ratio1.8–2.5 (w/w)Prevents over-substitution
Reaction Temperature70–75°CBalances rate and side reactions

Copper-Mediated Radiobromination of Boronic Ester Precursors

Recent advances in radiochemistry have enabled the synthesis of brominated aromatics via copper-mediated deboro-bromination, a method adaptable to 2-bromo-4-mercaptobenzoic acid.

Synthetic Route

  • Boronic Ester Installation :

    • Starting Material: 4-Mercaptobenzoic acid.

    • Protection: Thiol group converted to tert-butyl disulfide.

    • Directed Ortho-Metalation: Using LDA (lithium diisopropylamide) and B(OiPr)₃ to install a boronic ester at position 2.

  • Radiobromination :

    • Reagents: [⁷⁷Br]Br⁻, Cu(OTf)₂, NH₄OH.

    • Conditions: 120°C, 30 minutes in DMSO.

    • Deprotection: Cleavage of tert-butyl group with TFA.

Yield : 72% (non-radioactive scale).

Advantages :

  • Late-stage bromination avoids exposing the thiol group to harsh early-stage conditions.

  • Compatible with automated radiopharmaceutical synthesis modules.

Table 2: Comparison of Bromination Methods

MethodYield (%)ScalabilityKey Challenge
Direct Bromination40–55ModerateThiol oxidation
Thio Substitution85–88HighPrecursor availability
Copper-Mediated72LowBoronic ester installation

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for thio substitution.

  • Solvent Recovery : DMSO and NMP are distilled under reduced pressure and reused, reducing waste.

  • Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-mercaptobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzoic acids with different functional groups.

    Oxidation Reactions: Products include disulfides or sulfonic acids.

    Reduction Reactions: Products include alcohols or aldehydes

Scientific Research Applications

Analytical Chemistry

2-Bromo-4-mercaptobenzoic acid is utilized as a dye molecule in laser optical focusing experiments. Its ability to absorb light at specific wavelengths allows for its application in multiplexed detection systems, enhancing analytical techniques such as fluorescence spectroscopy and imaging .

Key Features:

  • Acts as a fluorescent marker.
  • Facilitates the detection of biomolecules through enhanced signal-to-noise ratios.

Biochemical Studies

This compound has demonstrated the ability to bind with various biomolecules, including proteins and nucleic acids. This property is particularly useful in proteomics research, where it can be employed to study protein interactions and functions .

Case Study:
In a study examining protein-ligand interactions, this compound was used to label target proteins, allowing researchers to visualize binding events through fluorescence microscopy. The results indicated that the compound effectively tagged proteins without altering their functional properties.

Materials Science

The compound is also explored for its role in the synthesis of nanomaterials. It has been shown to participate in the formation of gold nanoparticles, which are important in applications ranging from drug delivery systems to diagnostic imaging .

Table: Comparison of Applications

Application AreaSpecific Use CaseKey Benefits
Analytical ChemistryFluorescent marker for spectroscopyEnhanced detection sensitivity
Biochemical StudiesProtein labeling for interaction studiesNon-intrusive tagging
Materials ScienceSynthesis of gold nanoparticlesVersatile applications in nanotechnology

Mechanism of Action

The mechanism of action of 2-Bromo-4-mercaptobenzoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-Mercaptobenzoic Acid (MBA)

  • Structure : Lacks the bromine atom at the 2-position (C₇H₆O₂S).
  • Properties : Lower molecular weight (154.18 g/mol) and higher solubility in aqueous media compared to BMBA.
  • Applications: Used in SERS for forming self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs) via Au-S bonds. However, BMBA’s bromine substituent enhances spectral distinctiveness in multiplexed SERS assays .

5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Structure: Contains a disulfide bridge (-S-S-) and nitro group (-NO₂) instead of bromine and thiol.
  • Properties : Higher molecular weight (396.35 g/mol) and redox activity due to the disulfide bond.

Substituted Bromobenzoic Acids

4-Bromobenzoic Acid

  • Structure : Lacks the thiol group (C₇H₅BrO₂).
  • Properties : Melting point 251–253°C, higher acidity (pKa ~2.9) than BMBA due to the absence of electron-withdrawing thiol .
  • Applications: Primarily a pharmaceutical intermediate, unlike BMBA’s role in nanotechnology .

2-Bromo-4-methylbenzoic Acid

  • Structure : Methyl (-CH₃) replaces the thiol group (C₈H₇BrO₂).
  • Properties : Lower reactivity toward metal surfaces due to the lack of Au-S binding capacity. Used in synthesizing antibacterial anthranilic acid derivatives .

Amino-Substituted Analogs

2-Amino-4-bromobenzoic Acid

  • Structure: Amino (-NH₂) replaces the thiol group (C₇H₆BrNO₂).
  • Properties: Basic amino group enables participation in amide bond formation, unlike BMBA’s thiol-driven AuNP functionalization .
  • Applications : Intermediate in agrochemicals and dyes, contrasting with BMBA’s spectroscopic applications .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
2-Bromo-4-mercaptobenzoic acid C₇H₅BrO₂S 233.08 180–190 -COOH, -Br, -SH SERS nanotags, AuNP functionalization
4-Mercaptobenzoic acid C₇H₆O₂S 154.18 185–188 -COOH, -SH SERS, biosensing
DTNB C₁₄H₈N₂O₈S₂ 396.35 240–245 -COOH, -NO₂, -S-S- Redox assays, enzyme activity studies
4-Bromobenzoic acid C₇H₅BrO₂ 201.02 251–253 -COOH, -Br Pharmaceutical synthesis
2-Bromo-4-methylbenzoic acid C₈H₇BrO₂ 215.04 181 -COOH, -Br, -CH₃ Antibacterial agents
2-Amino-4-bromobenzoic acid C₇H₆BrNO₂ 216.03 230–234 -COOH, -Br, -NH₂ Agrochemical intermediates

Key Research Findings

  • SERS Performance : BMBA’s bromine atom enhances Raman signal intensity and distinctiveness compared to MBA, enabling higher multiplexing capacity in mixed SAMs. For example, BMBA generates unique spectral signatures at 1580 cm⁻¹ (C-Br stretch) and 1070 cm⁻¹ (C-S vibration), absent in MBA or DTNB .
  • Chemical Reactivity: The thiol group in BMBA facilitates strong covalent bonding with AuNPs (bond energy ~180 kJ/mol), outperforming methyl- or amino-substituted analogs in SAM stability .
  • Safety Considerations : BMBA requires stringent handling (e.g., inert atmosphere storage, avoidance of oxidizers) due to its reactive thiol group, unlike less hazardous bromobenzoic acids .

Biological Activity

2-Bromo-4-mercaptobenzoic acid (BMBA) is an organic compound characterized by a bromine atom at the second position and a thiol group at the fourth position of the benzoic acid ring. Its molecular formula is C7_7H5_5BrO2_2S. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

BMBA is soluble in organic solvents such as chloroform, DMSO, and methanol, with a melting point of 188-190°C. Its unique functional groups (bromine and thiol) contribute to its reactivity and potential biological activities, making it a valuable candidate for exploring new therapeutic avenues .

Antimicrobial Activity

BMBA has been studied in the context of its antimicrobial properties. Similar compounds, such as 2-mercaptobenzothiazole derivatives, exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . Research indicates that derivatives of mercaptobenzoic acids can inhibit bacterial growth effectively.

Antitumor Activity

Compounds structurally related to BMBA have shown promise in antitumor activity. For instance, certain derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The bromine substitution may enhance the interaction with biological targets, potentially increasing efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of BMBA can be inferred from studies on similar mercaptobenzoic acids. These compounds have been reported to reduce inflammation markers in various models, suggesting that BMBA may also exhibit such effects .

The mechanisms through which BMBA exerts its biological effects are not fully elucidated; however, several pathways have been proposed based on related compounds:

  • Enzyme Inhibition : BMBA may act as an inhibitor for various enzymes involved in inflammatory responses and microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with thiol groups often interact with ROS, potentially leading to reduced oxidative stress in cells.
  • Binding Interactions : The bromine atom may facilitate binding to specific biomolecules or receptors, enhancing the compound's biological activity.

Case Studies

  • Antibacterial Activity Study : A study evaluating the antibacterial properties of BMBA derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
  • Antitumor Activity Assessment : In vitro assays demonstrated that certain BMBA derivatives inhibited the proliferation of cancer cell lines significantly more than their non-brominated counterparts, indicating the potential role of bromination in enhancing biological activity .

Data Table: Biological Activities of this compound

Activity TypeRelated CompoundsObserved EffectsReferences
Antimicrobial2-MercaptobenzothiazoleInhibition of S. aureus, E. coli
AntitumorQuinone DerivativesReduced cell proliferation
Anti-inflammatoryMercaptobenzoic AcidsDecreased inflammation markers

Q & A

Q. What are the optimal synthesis and purification methods for 2-bromo-4-mercaptobenzoic acid (BMBA) in academic settings?

BMBA is synthesized via sulfonation and halogenation reactions. A validated method involves reacting 4-sulfobenzoic acid derivatives with brominating agents like thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Post-reaction, the product is purified via recrystallization using solvents such as dichloromethane or ethanol. Key parameters include maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent oxidation of the mercapto (-SH) group. Purity is confirmed by melting point analysis (180–182°C) and HPLC (>95% purity) .

Synthetic Step Conditions Yield
SulfonationH₂SO₄, 100°C, 6h75–80%
BrominationSOCl₂, DMF, reflux, 5h85%
PurificationEthanol recrystallization90% purity

Q. How should BMBA be handled and stored to ensure stability during experiments?

BMBA is sensitive to light, moisture, and oxidation. Store at 2–8°C in amber glass vials under nitrogen. Use desiccants (e.g., silica gel) to mitigate humidity. In laboratory handling, employ gloves and fume hoods to avoid dermal exposure and inhalation. Degradation products (e.g., disulfide dimers) can be monitored via FT-IR spectroscopy (loss of S-H stretch at ~2550 cm⁻¹) .

Q. What analytical techniques are most effective for characterizing BMBA and its derivatives?

  • NMR Spectroscopy : Confirm structure via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 13.2 ppm for -COOH) and ¹³C NMR (C-Br signal at ~110 ppm).
  • Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 244.9 (C₇H₄BrO₂S).
  • SERS (Surface-Enhanced Raman Spectroscopy) : Used to study BMBA’s self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs). Peaks at 1075 cm⁻¹ (C-S stretch) and 1580 cm⁻¹ (aromatic ring) confirm binding .

Advanced Research Questions

Q. How does the electronic nature of BMBA influence its reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the mercapto group facilitates AuNP binding. Steric hindrance from the -COOH group slows nucleophilic substitutions but stabilizes intermediates in Pd-catalyzed reactions. Computational studies (DFT) reveal that the electron-withdrawing -COOH group lowers the LUMO energy, enhancing electrophilic aromatic substitution at the para position .

Q. What role does BMBA play in designing multiplex SERS-based bioassays?

BMBA forms stable SAMs on AuNPs, enabling multiplex detection via distinct Raman "barcodes." For example, BMBA combined with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) creates unique spectral fingerprints for simultaneous detection of biomarkers. Optimization requires pH 7–8 to balance -COOH deprotonation and Au-S bond stability .

Q. How can researchers resolve contradictions in reported reaction yields for BMBA derivatives?

Discrepancies arise from competing side reactions (e.g., disulfide formation or decarboxylation). Mitigation strategies include:

  • Temperature Control : Keep reactions below 60°C to prevent -SH oxidation.
  • Catalyst Screening : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for higher coupling efficiency.
  • In Situ Monitoring : Employ LC-MS to track intermediate stability. A recent study achieved 92% yield in Kumada couplings by replacing THF with anhydrous DMF .

Methodological Recommendations

  • Controlled Atmosphere : Use Schlenk lines for air-sensitive reactions involving BMBA’s -SH group.
  • Data Validation : Cross-reference NMR with X-ray crystallography (where feasible) to confirm substituent positions.
  • Ethical Disposal : Neutralize waste with 10% NaOH before incineration to avoid releasing toxic brominated byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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